Decane, 4-ethyl-
Overview
Description
Decane, 4-ethyl- is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Decane, 4-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Decane, 4-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vapour-Liquid Equilibrium and Excess Properties
- Isobaric Vapour-Liquid Equilibrium (VLE) Data : A study on binary systems of ethyl methanoate with alkanes, including decane, explored VLE data at 101.32 kPa. The research provides insights into the behavior of such mixtures under equilibrium conditions, which is crucial for industrial applications involving distillation and separation processes (Ortega et al., 2004).
Chemical Kinetics and Combustion
- Pyrolysis and Combustion Kinetics : Detailed kinetic modeling of laminar flame speeds for hydrocarbon and oxygenated fuels, including n-decane, offers insights into their combustion behaviors. Such studies are significant for optimizing fuel formulations in internal combustion engines (Ranzi et al., 2012).
- N-Decane Decomposition : Research on n-decane decomposition in plasma reactors provides information on creating detonation-capable gaseous fuels. This has potential applications in advanced propulsion technologies (Song et al., 2019).
Material Science and Nanotechnology
- Fluid Flow Through Carbon Nanopipes : Investigations into the flow of fluids, including decane, through carbon nanopipes reveal significantly enhanced transport rates. This has implications for designing microfluidic devices and nanoscale filtration systems (Whitby et al., 2008).
Environmental Applications
- Biodegradation of Hydrocarbons : The use of the filamentous fungus Penicillium sp. CHY-2 in the biodegradation of hydrocarbons such as decane highlights its potential for environmental cleanup and treatment of hydrocarbon-contaminated sites (Govarthanan et al., 2017).
Petrochemical Industry
- Phase Equilibria for Aromatic Extraction : Research on liquid-liquid equilibrium data for extracting toluene from decane mixtures with different solvents contributes to the petrochemical industry's efficiency in separating aromatic compounds (Mesquita et al., 2015).
Synthesis and Chemical Reactions
- Johnson Orthoester Claisen Rearrangement : Studies on the Johnson orthoester Claisen rearrangement of certain decane derivatives contribute to synthetic chemistry, particularly in creating specific molecular structures (Parvez et al., 2001).
Aerospace Engineering
- Pyrolysis under High Pressure : The study of n-decane's pyrolysis under different pressures provides insights into its behavior as a component in endothermic hydrocarbon fuels, which are of interest in high-performance aircraft technologies (Zhou et al., 2014).
Properties
IUPAC Name |
4-ethyldecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-7-8-9-11-12(6-3)10-5-2/h12H,4-11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTKVLJTIZALGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936848 | |
Record name | 4-Ethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1636-44-8 | |
Record name | Decane, 4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001636448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethyldecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30936848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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